1-Benzyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

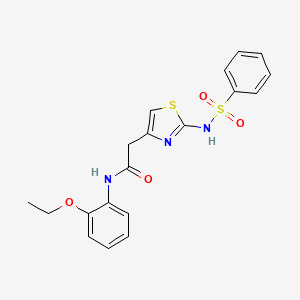

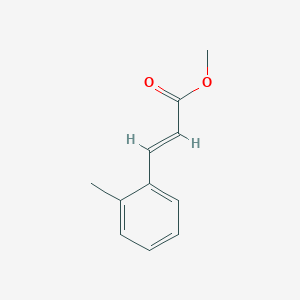

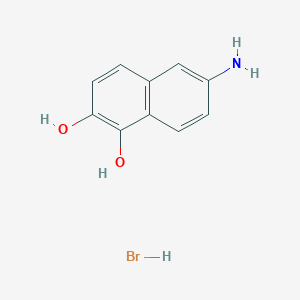

1-Benzyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide is a chemical compound that has been extensively studied due to its potential applications in various fields. It is also known as BTD and has a molecular formula of C15H10F3N2O2S. BTD is a heterocyclic compound that contains a benzothiadiazole ring system with a trifluoromethyl group and a benzyl substituent.

Scientific Research Applications

Norepinephrine Inhibitors:

- A derivative of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides was identified as a potent and selective inhibitor of the norepinephrine transporter, displaying efficacy in rat models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).

Synthetic Chemistry:

- Mitsunobu reactions of 3-Hydroxyalkylamino- and 3-Mercaptoalkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides have been used for the convenient synthesis of built-in guanidine tricycles and disulfides (Chern et al., 1991).

- Efficient synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzo-1,3-diazoles has been achieved through a one-pot reaction (Ge et al., 2007).

Kinetic Studies:

- The acid-catalyzed hydrolysis of 5-substituted-1H,3H-2,1,3-benzothiadiazole 2,2-dioxides in various acid solutions exhibited a mechanistic switchover from A2 to A1, indicating complex kinetic behavior (Erturk & Bekdemir, 2015).

Agricultural Applications:

- Mefluidide, a derivative of 1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide, was found effective as an enhancing agent for postemergence broadleaf herbicides in soybeans (Blumhorst & Kapuśta, 1987).

Electroluminescent Applications:

- Star-shaped single-polymer systems with simultaneous RGB emission have been developed using benzothiadiazole (BT) as green emissive dopants, showing potential in electroluminescent technologies (Liu et al., 2016).

properties

IUPAC Name |

1-benzyl-5-(trifluoromethyl)-3H-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2S/c15-14(16,17)11-6-7-13-12(8-11)18-22(20,21)19(13)9-10-4-2-1-3-5-10/h1-8,18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPJBPFSFNWYDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)NS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2625599.png)

![3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2625601.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2625603.png)

![6-(4-Ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2625614.png)